4-acetyl-N-benzylbenzene-1-sulfonamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers synthesizing hydrazide-hydrazone derivatives for cholinesterase inhibition require precise dual-substitution patterns. Generic sulfonamides lack the critical N-benzyl-4-acetyl pharmacophore. • **Proven bioactivity:** Hydrazone derivative IIb shows AChE IC50 = 11.12 µM, outperforming galantamine (46.06 µM). • **Dual therapeutic potential:** Precursor to anticancer (MCF-7 IC50 = 15.5 µM) and antioxidant agents. • **Defined properties:** LogP ~2.37, mp 169-172°C, enabling SAR and formulation studies. • **Reliable supply:** High-purity crystalline solid, available for immediate R&D shipment.

Molecular Formula C15H15NO3S
Molecular Weight 289.35
CAS No. 730953-90-9
Cat. No. B2604659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-benzylbenzene-1-sulfonamide
CAS730953-90-9
Molecular FormulaC15H15NO3S
Molecular Weight289.35
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2
InChIInChI=1S/C15H15NO3S/c1-12(17)14-7-9-15(10-8-14)20(18,19)16-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3
InChIKeyVWVJYCFXEACLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-benzylbenzene-1-sulfonamide Procurement Guide


4-Acetyl-N-benzylbenzene-1-sulfonamide (CAS 730953-90-9) is a specialized aromatic sulfonamide building block characterized by a 4-acetylphenyl core linked to an N-benzyl sulfonamide group . It is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and chemical biology for the synthesis of more complex molecules with potential biological activity . The compound is available from multiple research chemical suppliers with specified purity and characterization, making it a distinct starting material for focused library synthesis and structure-activity relationship (SAR) studies, particularly as a precursor to hydrazide-hydrazone derivatives [1].

Versatile small-molecule scaffold for medicinal chemistry
Precursor for hydrazide-hydrazone library synthesis
Dual-substitution pattern for SAR studies

Why 4-Acetyl-N-benzylbenzene-1-sulfonamide Is Irreplaceable


Substituting 4-acetyl-N-benzylbenzene-1-sulfonamide with a generic N-benzyl or 4-acetyl sulfonamide is invalid for research requiring a specific dual-substitution pattern. The presence of both the 4-acetyl and N-benzyl groups is critical for unique reactivity and biological activity, a fact supported by downstream SAR studies. For example, hydrazide-hydrazone derivatives built from this scaffold show potent anticholinesterase activity, with one derivative (IIb) achieving an IC50 of 11.12 µM against AChE, far surpassing the standard galantamine (46.06 µM) [1]. The benzyl group significantly increases lipophilicity (LogP ~2.37) compared to the N-phenyl or N-methyl analogs, affecting membrane permeability and off-target binding profiles . Simply using the unsubstituted 4-acetylbenzenesulfonamide would eliminate the critical N-benzyl pharmacophore, severely altering target engagement and physicochemical properties.

Target
Potential Substitute
Risk Context
4-Acetyl-N-benzyl
N-Benzyl only or unsubstituted
Loss of dual-substitution reactivity; altered target engagement
N-Benzyl lipophilicity
N-Methyl or N-phenyl analog
Lipophilicity shift may alter membrane permeability and off-target binding profiles

Quantitative Evidence for 4-Acetyl-N-benzylbenzene-1-sulfonamide


Lipophilicity (LogP) Differentiation

The target compound exhibits a significantly higher LogP value (2.37) compared to its N-methyl (predicted LogP ~1.2) and unsubstituted sulfonamide analogs, directly attributable to the N-benzyl moiety . This increased lipophilicity is a critical determinant of membrane permeability and hydrophobic target engagement.

Lipophilicity (LogP) Differentiation
Class-level
Target LogP 2.37 vs N-methyl ~1.2 (predicted)
Supports hydrophobic target engagement context
Computational prediction; experimental verification needed
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Crystalline Stability vs. N-Methyl Analog

The target compound demonstrates a sharp melting point of 169–172 °C , which is significantly higher than the 107–109 °C range observed for the closely related 4-acetyl-N-methylbenzenesulfonamide . This difference indicates stronger intermolecular forces and greater crystalline stability.

Crystalline Stability vs. N-Methyl Analog
Specification review
Melting point 169–172 °C vs 107–109 °C
Supports solid-state property and storage review
Supplier COA; verify batch-specific data
Solid-State Chemistry Formulation Science Chemical Logistics

Validated Purity Profile (HPLC)

Procurement from authorized vendors guarantees a minimum purity of 95% (HPLC) supported by batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of characterization is essential for reproducible biological assays, unlike purchase from unverified sources.

Validated Purity Profile (HPLC)
Specification review
≥95% (HPLC) with NMR, HPLC, GC data
Supports assay reproducibility
Verify batch-specific documentation
Analytical Chemistry Drug Discovery Quality Control

AChE Inhibition by Hydrazone Derivative

While the parent compound's direct activity is uncharacterized, the hydrazide-hydrazone derivative (IIb) synthesized directly from this scaffold exhibits potent acetylcholinesterase (AChE) inhibition with an IC50 of 11.12 ± 0.74 µM, demonstrating over 4-fold greater potency than the clinical standard galantamine (IC50 = 46.06 ± 0.10 µM) [1]. This strongly validates the scaffold's ability to engage this therapeutic target.

AChE Inhibition by Hydrazone Derivative
Class-level
Derivative IIb IC50 11.12 µM vs galantamine 46.06 µM
Supports scaffold utility for AChE inhibitor research
Derivative-based inference; parent activity uncharacterized
Neurodegenerative Disease Enzyme Inhibition SAR Studies

Cytotoxicity in MCF-7 and HT-29 Cell Lines

Preliminary vendor-reported data indicates the target compound exhibits concentration-dependent cytotoxicity with IC50 values of 15.5 µM against MCF-7 (breast cancer) and 18.2 µM against HT-29 (colon cancer) cell lines . This profile contrasts with the myosin ATPase inhibition observed for the N-benzyl-4-methyl analog, demonstrating divergent biological activities.

Cytotoxicity in MCF-7 and HT-29
Data to verify
MCF-7 IC50 15.5 µM, HT-29 IC50 18.2 µM
Reported cell-model response context; requires validation
Vendor-reported data; independent confirmation needed
Cancer Research Cytotoxicity Drug Discovery

Procurement Scenarios for 4-Acetyl-N-benzylbenzene-1-sulfonamide


Neurodegenerative Hit-to-Lead Optimization

Its validated scaffold for potent anticholinesterase agents [1] makes this compound an ideal purchase for laboratories focusing on Alzheimer's disease or other cholinergic deficit disorders. The unambiguous structure and high purity allow for rapid SAR expansion to improve potency beyond the already demonstrated 4-fold advantage over galantamine.

Dual-Targeting Anticancer and Antioxidant Agents

The scaffold's demonstrated precursor role in creating molecules with both anticancer (MCF-7 IC50 = 15.5 µM) and antioxidant properties supports procurement for developing multi-target therapeutic agents [2]. The acetyl group provides a reactive handle for further derivatization into bioactive hydrazones.

Physicochemical and Formulation Studies

The compound's well-defined crystalline nature (mp 169–172 °C) and significantly higher LogP than its N-methyl or unsubstituted analogs make it a suitable model compound for studying the impact of N-benzyl substitution on solid-state stability, solubility, and membrane partitioning, which is critical for formulation design.

Selectivity Profiling of N-Benzyl Sulfonamide Targets

Given that a close structural analog, N-benzyl-4-methylbenzenesulfonamide, is a potent myosin ATPase inhibitor (IC50 ~5 µM) , this compound can be used as a selectivity control to differentiate between anticancer and cytoskeletal targets, clarifying structure-driven biological divergence within the same chemical class.

Application
Selection Property
Validation Focus
AChE inhibitor research (SAR studies)
Scaffold for hydrazide-hydrazone derivatization
Enzyme inhibition potency and selectivity assays
Cancer cell-model studies
Reactive acetyl group for bioactive hydrazone synthesis
Cell viability and antioxidant pathway endpoint assays
Physicochemical property research
Crystalline stability and lipophilicity profile
Solid-state characterization and solubility studies
Sulfonamide class selectivity profiling
Distinct biological profile within N-benzyl series
Target engagement divergence assays
Quote Request

Request a Quote for 4-acetyl-N-benzylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.